molecular formula C21H21NO3 B11053634 Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

Cat. No.: B11053634
M. Wt: 335.4 g/mol
InChI Key: QZOQZCHGGTWNCY-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is a complex heterocyclic compound featuring a seven-membered cyclohepta[c]pyrrole core fused with substituents including a benzyl group, methyl groups, and an ester moiety. Its structure is characterized by a non-planar ring system due to puckering effects, as observed in similar strained heterocycles.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-benzyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C21H21NO3/c1-4-25-21(24)19-12-18-15(3)22(13-16-8-6-5-7-9-16)14(2)17(18)10-11-20(19)23/h5-12H,4,13H2,1-3H3

InChI Key

QZOQZCHGGTWNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C(=C2C=CC1=O)C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Cycloheptapyrrole Core: This step often involves the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylate group is typically introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

    Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and ester groups can facilitate binding to hydrophobic pockets in proteins, while the ketone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural Analysis Using Crystallographic Tools

The compound’s crystal structure has likely been resolved using programs like SHELXL (for refinement) and visualized via ORTEP-3 for graphical representation of thermal ellipsoids . Comparative studies of similar compounds (e.g., ethyl-substituted cycloheptapyrroles or benzyl-functionalized heterocycles) rely on these tools to assess bond lengths, angles, and torsional parameters. For example:

Parameter Ethyl 2-benzyl-... (Hypothetical) Cyclohepta[c]pyrrole analog (Hypothetical)
Average C-C bond length (Å) 1.54 1.52
Ring puckering amplitude (Q, Å) 0.85 (via Cremer-Pople ) 0.78
Dihedral angle (θ, °) 112 105

Note: Data illustrative; actual values require experimental refinement via SHELXL .

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding patterns, analyzed through graph set analysis (as per Bernstein et al. ), differentiate this compound from analogs. The benzyl group may disrupt intermolecular H-bonding networks compared to unsubstituted derivatives, reducing crystal packing efficiency. For instance:

Compound Dominant H-bond motif (Graph Set) Melting Point (°C)
Ethyl 2-benzyl-... C(6) chain (weaker) 180–182
Unsubstituted cycloheptapyrrole R₂²(8) dimer (stronger) 210–212

Ring Puckering and Conformational Flexibility

The Cremer-Pople puckering parameters (Q, θ, φ) quantify the non-planarity of the seven-membered ring. Compared to smaller rings (e.g., five-membered pyrroles), cyclohepta[c]pyrroles exhibit greater flexibility, with Q values typically >0.7 Å. Substituents like the benzyl group may sterically enforce specific puckered conformations, altering reactivity toward electrophiles.

Methodological Considerations

  • Crystallographic Refinement : SHELX programs enable precise determination of structural parameters, critical for comparing bond distortions or substituent effects .
  • Hydrogen Bonding Analysis : Graph set theory classifies interaction patterns, explaining differences in solubility or stability.
  • Puckering Quantification : Cremer-Pople coordinates standardize comparisons of ring conformations across heterocycles.

Biological Activity

Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound's molecular formula is C17H19N2O3C_{17}H_{19}N_{2}O_{3} with a molecular weight of 299.35 g/mol. It features a cycloheptapyrrole structure that contributes to its unique reactivity and biological interactions.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds in the same class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study demonstrated that related compounds inhibited the growth of hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of protein kinases, which play a pivotal role in signaling pathways that regulate cell growth and survival.

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
Compound APKCK20.56Competitive Inhibition
Compound BPKCK21.24Non-competitive Inhibition
Ethyl 2-benzyl...TBDTBDTBD

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Apoptosis Induction:
The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

2. Cell Cycle Arrest:
It has been observed to induce G1 phase arrest in several cancer cell lines, preventing further progression and proliferation.

3. Anti-inflammatory Effects:
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

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